Bromo-PEG3-phosphonic acid diethyl ester

Vue d'ensemble

Description

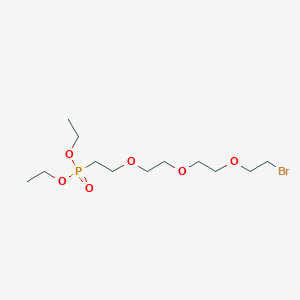

Bromo-PEG3-phosphonic acid diethyl ester is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a bromine atom and a hydrophilic PEG chain, which enhances its solubility in aqueous media . The bromine atom acts as a good leaving group, making it suitable for substitution reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bromo-PEG3-phosphonic acid diethyl ester can be synthesized through a multi-step process involving the reaction of PEG with phosphonic acid diethyl ester and bromine. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Bromo-PEG3-phosphonic acid diethyl ester primarily undergoes substitution reactions due to the presence of the bromine atom. The compound can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-functionalized PEG derivatives, while oxidation reactions can produce PEG-based aldehydes or ketones .

Applications De Recherche Scientifique

Bromo-PEG3-phosphonic acid diethyl ester has a wide range of applications in scientific research:

Mécanisme D'action

Bromo-PEG3-phosphonic acid diethyl ester functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bromo-PEG2-phosphonic acid diethyl ester

- Bromo-PEG4-phosphonic acid diethyl ester

- Bromo-PEG5-phosphonic acid diethyl ester

Uniqueness

Compared to its analogs, Bromo-PEG3-phosphonic acid diethyl ester offers a balance between hydrophilicity and chain length, making it particularly effective in enhancing the solubility and stability of PROTACs. Its unique structure allows for precise control over the degree of pegylation, ensuring optimal performance in various applications .

Activité Biologique

Bromo-PEG3-phosphonic acid diethyl ester is a significant compound in the development of targeted therapies, particularly through its role as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a polyethylene glycol (PEG)-based linker characterized by its ability to facilitate the selective degradation of target proteins via the ubiquitin-proteasome system. Its molecular formula is , with a molecular weight of 333.16 g/mol. This compound is particularly noted for its application in drug discovery and development, especially in creating novel therapeutic agents aimed at various diseases.

Linker Role in PROTACs

this compound serves as a critical component in PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. The mechanism involves:

- Recruitment of E3 Ligases : The compound binds to an E3 ubiquitin ligase and a target protein, facilitating their proximity.

- Ubiquitination : This proximity allows ubiquitin molecules to tag the target protein for degradation by the proteasome.

- Selective Degradation : The result is the selective degradation of specific proteins, which can be exploited for therapeutic purposes.

In Vitro Studies

Research has demonstrated that this compound effectively induces protein degradation in various cellular contexts. For instance:

- Cell Lines Tested : Studies involving HEK293 cells showed that compounds utilizing this linker could achieve significant depletion of target proteins like Brd2, Brd3, and Brd4 with minimal off-target effects .

- Dose Response : The efficacy was assessed via dose-response curves, revealing effective degradation at concentrations ranging from 1 nM to 10 μM .

Case Studies

- Development of BromoTag System : A study introduced the BromoTag system, which utilized this compound in creating PROTACs that selectively degrade BET proteins without affecting other endogenous proteins. This highlights its potential as a chemical tool for biological investigations in living cells .

- Targeting Cancer Cells : In cancer research, compounds linked with this compound showed promise in selectively degrading oncogenic proteins, thereby inhibiting tumor growth in preclinical models. The specificity and reduced cytotoxicity make it an attractive candidate for further development .

Comparative Analysis

The following table summarizes key properties and findings related to this compound compared to other PEG-based PROTAC linkers:

| Property/Aspect | This compound | Other PEG Linkers (e.g., PEG5) |

|---|---|---|

| Molecular Weight | 333.16 g/mol | Varies (e.g., PEG5 ~ 500 g/mol) |

| Mechanism | Induces protein degradation via PROTACs | Similar mechanism |

| Cell Line Efficacy | Effective in HEK293 cells | Varies based on specific linker |

| Selectivity | High selectivity for target proteins | Generally high but varies |

| Applications | Drug discovery, cancer therapy | Broader applications |

Propriétés

IUPAC Name |

1-[2-(2-bromoethoxy)ethoxy]-2-(2-diethoxyphosphorylethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26BrO6P/c1-3-18-20(14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIGPIACFQMAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26BrO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.